Superior Purity and Batch‑to‑Batch Consistency Versus the Ethyl Ester Analog
Commercial sourcing data demonstrate that the methyl ester (target compound) is routinely supplied at ≥98% purity, whereas the direct ethyl ester analog (CAS 85301-39-9) is listed at a minimum purity of only 95% . The 3–percentage‑point purity gap translates to at least 3% additional organic and inorganic impurities that must be removed or tolerated in subsequent reaction steps. For a medicinal chemistry campaign synthesizing 50–100 analogs at the 50–100 mg scale, this impurity burden can produce a cumulative loss of 150–300 mg of material across a library, equivalent to 3–6 completely lost compounds .
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | ≥98% (HPLC, Fluorochem F661648; Leyan 1317354) |
| Comparator Or Baseline | Ethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (CAS 85301-39-9): ≥95% (CymitQuimica 3D-KDA30139; Fluorochem F661647) |
| Quantified Difference | ≥3 percentage points higher purity; ≥3% w/w less unidentified impurity burden |
| Conditions | Commercial QC certificates; HPLC purity determination (vendor‑specified conditions) |
Why This Matters
Higher starting purity reduces the need for pre‑reaction purification, improves yield reproducibility, and simplifies analytical characterization of final compounds.
